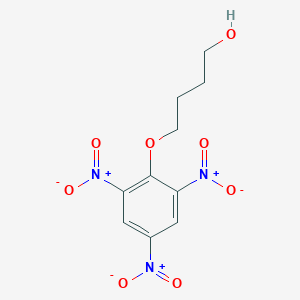
4-(2,4,6-Trinitrophenoxy)butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,6-Trinitrophenoxy)butan-1-OL is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 2,4,6-trinitrophenoxy group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trinitrophenoxy)butan-1-OL typically involves the nitration of phenol to form 2,4,6-trinitrophenol (picric acid), followed by the etherification of the trinitrophenol with 4-bromobutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4,6-Trinitrophenoxy)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-Trinitrophenoxy)butanal or 4-(2,4,6-Trinitrophenoxy)butanoic acid.
Reduction: Formation of 4-(2,4,6-Triaminophenoxy)butan-1-OL.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2,4,6-Trinitrophenoxy)butan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals, including explosives and dyes.
Mécanisme D'action
The mechanism of action of 4-(2,4,6-Trinitrophenoxy)butan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the butanol backbone.
4-Nitrophenol: Contains a single nitro group and a phenol moiety.
Butan-1-ol: A simple alcohol with a butanol backbone but no nitro groups.
Uniqueness
4-(2,4,6-Trinitrophenoxy)butan-1-OL is unique due to the combination of its trinitrophenoxy group and butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for forming hydrogen bonds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63018-29-1 |
|---|---|
Formule moléculaire |
C10H11N3O8 |
Poids moléculaire |
301.21 g/mol |
Nom IUPAC |
4-(2,4,6-trinitrophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H11N3O8/c14-3-1-2-4-21-10-8(12(17)18)5-7(11(15)16)6-9(10)13(19)20/h5-6,14H,1-4H2 |
Clé InChI |
NRZBGBMKRWJIPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


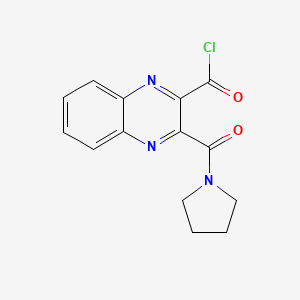
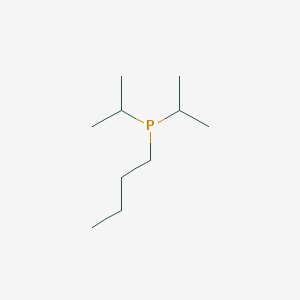
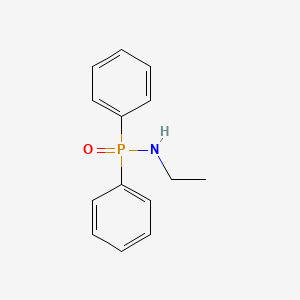

![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)

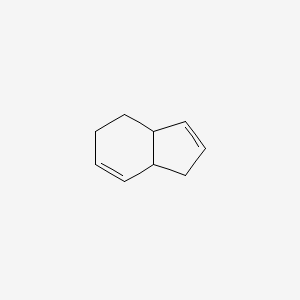
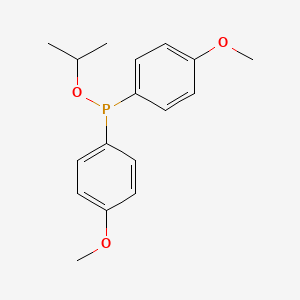
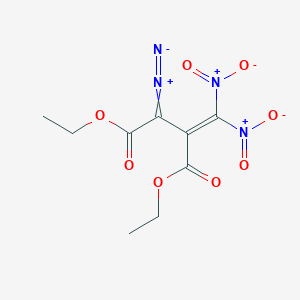
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
